去甲基 SCH 442416

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

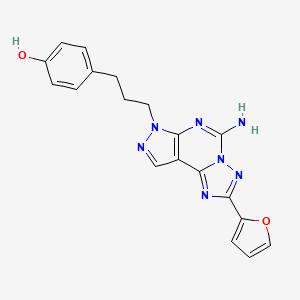

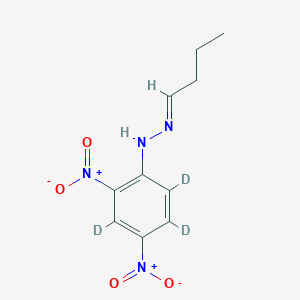

The compound belongs to a class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which are known for their versatile pharmacological activities and are subjects of extensive synthetic and analytical studies. These compounds are of significant interest due to their structural complexity and potential biological activities.

Synthesis Analysis

The synthesis of related pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives typically involves tandem aza-Wittig and annulation reactions, providing a facile approach to these tricyclic compounds under mild conditions (Luo et al., 2020). Another method involves heterocyclization reactions of available carboxamides and aminopyrazoles, leading to derivatives with various substituents (Velihina et al., 2023).

Molecular Structure Analysis

Structural analysis of these compounds often employs X-ray crystallography, NMR spectroscopy, and computational methods to elucidate their complex tricyclic frameworks. These studies highlight the importance of specific substituents and structural motifs essential for biological activity and receptor binding (Baraldi et al., 2003).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including alkylation, acylation, and cyclocondensation, allowing for the introduction of diverse functional groups and the exploration of structure-activity relationships. The presence of multiple reactive sites, such as the furan and pyrimidine rings, enables a wide range of chemical modifications (Dolzhenko et al., 2009).

科学研究应用

腺苷 A2A 受体拮抗剂

去甲基 SCH 442416 作为一种选择性腺苷 A2A 受体拮抗剂已被使用 {svg_1}. 这种应用特别适用于研究该化合物对 T/C-28a2 软骨细胞或 hFOB 1.19 成骨细胞中环腺苷酸 (cAMP) 产生的影响 {svg_2}.

突触前 A2A 受体拮抗剂

该化合物已被用作突触前 A2A 受体拮抗剂,以研究其对松鼠猴中 δ9-四氢大麻酚 (THC) 自我给药的受体阻断作用的影响 {svg_3}. 这项研究可以提供关于 A2A 受体在 THC 成瘾中的作用以及潜在治疗干预的见解。

可卡因诱导的运动和可卡因寻求行为

This compound 已被用于研究其对小鼠可卡因诱导的运动和可卡因寻求行为的影响 {svg_4}. 这项研究有助于理解可卡因成瘾的潜在神经化学机制,并探索潜在的治疗方法。

在 DMSO 和乙二醇中的溶解度

该化合物不溶于水,但可溶于 DMSO 和乙二醇 {svg_5}. 这种性质对于它在各种生物测定和药理学研究中的应用至关重要。

在乙二醇中的稳定性

发现this compound 在乙二醇 (100%) 中的溶液在 4 °C 下超过四个月保持稳定 {svg_6}. 这种稳定性对于长期储存和在研究应用中的使用至关重要。

紫外-可见吸收分光光度法

使用紫外-可见吸收分光光度法测试了this compound 在 10% 乙二醇 - Tris-KCl 缓冲液中的稳定性 {svg_7}. 这种应用对于确定溶液中化合物的浓度以及监测其随时间的稳定性至关重要。

未来方向

作用机制

Target of Action

Desmethyl SCH 442416 primarily targets the A2A adenosine receptor . The A2A adenosine receptor plays a crucial role in many biological processes, including inflammation and neurodegeneration .

Mode of Action

Desmethyl SCH 442416 acts as a radioligand precursor of the highly selective and potent A2A adenosine receptor antagonist SCH 442416 . It binds to the A2A receptor, but it is less potent and less selective in binding the A2A receptor than SCH 445416 .

Biochemical Pathways

The compound’s interaction with the A2A adenosine receptor can influence various biochemical pathways. For instance, it has been used to study its effects on cyclic adenosine monophosphate (cAMP) production in certain cell types .

Result of Action

Desmethyl SCH 442416’s action on the A2A adenosine receptor can have various molecular and cellular effects. For instance, it has been used to study its effects on receptor blockade on δ9-Tetrahydrocannabinol (THC) self-administration in squirrel monkeys .

Action Environment

The efficacy and stability of Desmethyl SCH 442416 can be influenced by various environmental factors. For instance, its solubility in DMSO suggests that the compound’s action could be influenced by the solvent environment .

生化分析

Biochemical Properties

4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to interact with adenosine receptor A2a, which is involved in various physiological processes, including vasodilation and neurotransmission . The interaction with adenosine receptor A2a is likely mediated through hydrogen bonding and hydrophobic interactions, which stabilize the binding of the compound to the receptor. Additionally, 4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol may interact with other proteins and enzymes involved in signal transduction pathways, further influencing cellular responses.

Cellular Effects

The effects of 4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol on various types of cells and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, particularly those involving adenosine receptors . By binding to these receptors, it can influence the downstream signaling cascades, leading to changes in gene expression and cellular metabolism. For instance, the activation of adenosine receptor A2a by 4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol can result in the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes, thereby modulating the immune response.

Molecular Mechanism

The molecular mechanism of action of 4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the adenosine receptor A2a through specific interactions, including hydrogen bonds and hydrophobic contacts . This binding induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. Additionally, 4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol may inhibit or activate other enzymes involved in metabolic pathways, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol have been observed to change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Studies have shown that the compound remains stable for extended periods under controlled conditions, but its degradation can be accelerated by exposure to light, heat, or reactive oxygen species . Long-term effects on cellular function have also been noted, with prolonged exposure to the compound resulting in sustained changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of 4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and neuroprotective actions . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, where the compound exhibits a dose-dependent response, with optimal effects achieved within a specific dosage range.

Metabolic Pathways

4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the activity of enzymes involved in purine metabolism, such as adenosine deaminase and xanthine oxidase . By modulating these enzymes, the compound can alter the levels of key metabolites, including adenosine and uric acid, thereby affecting cellular energy balance and redox status.

Transport and Distribution

The transport and distribution of 4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through facilitated diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by its affinity for specific cell types and its ability to cross biological membranes.

Subcellular Localization

The subcellular localization of 4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol is critical for its activity and function. The compound has been observed to localize to specific cellular compartments, including the cytoplasm and nucleus . Targeting signals and post-translational modifications may direct the compound to these compartments, where it can exert its effects on cellular processes. For example, the presence of a nuclear localization signal may facilitate the transport of the compound into the nucleus, where it can influence gene expression by interacting with transcription factors and other nuclear proteins.

属性

IUPAC Name |

4-[3-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]propyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N7O2/c20-19-23-17-14(18-22-16(24-26(18)19)15-4-2-10-28-15)11-21-25(17)9-1-3-12-5-7-13(27)8-6-12/h2,4-8,10-11,27H,1,3,9H2,(H2,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDUXMMFIPBLRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN3C(=N2)C4=C(N=C3N)N(N=C4)CCCC5=CC=C(C=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6aR,9aR)-9a-Hydroxy-4-(methoxy-d3)-2,3,6a,9a-tetrahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1147568.png)

![9a-Hydroxy-4-(methoxy-d3)-2,3,6a,8,9,9a-hexahydrocyclopenta[c]furo[3',2':4,5]furo[2,3-h]chromene-1,11-dione](/img/structure/B1147569.png)